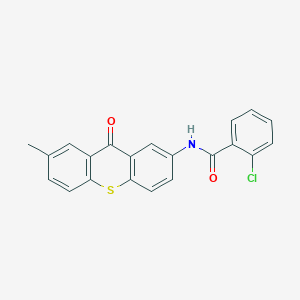

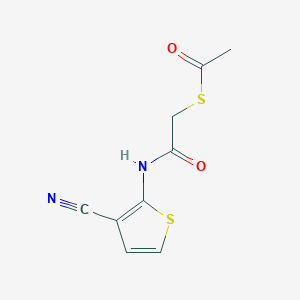

![molecular formula C24H25N5O3 B2415391 6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one CAS No. 1189694-66-3](/img/structure/B2415391.png)

6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as SN79, is a novel compound that was evaluated for cocaine antagonist actions . It has a nanomolar affinity for σ receptors and a notable affinity for 5-HT 2 receptors, and monoamine transporters .

Synthesis Analysis

SN79 was synthesized and displayed high affinity for σ receptors, along with noticeable affinities for monoamine transporters . The exact synthesis process is not detailed in the available sources.Wissenschaftliche Forschungsanwendungen

NF-κB Inhibition for Anticancer Drug Research

The compound has been investigated as an NF-κB inhibitor, which makes it relevant in anticancer drug research . NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in regulating inflammation, cell survival, and immune responses. By inhibiting NF-κB, this compound may help control cancer cell growth and enhance the effectiveness of cancer therapies.

Retinoid Nuclear Modulation

Another application involves retinoid nuclear modulation. Retinoids are essential for various biological processes, including cell differentiation, immune function, and vision. The compound’s interaction with retinoid receptors could have implications for treating metabolic and immunological diseases .

Anti-Inflammatory Properties

The compound’s anti-inflammatory potential is noteworthy. It may impact inflammatory mediators, particularly in brain disorders where neuroinflammation plays a critical role. Such modulation could be beneficial for conditions like Alzheimer’s disease and other neurodegenerative disorders .

Antibacterial Activity

Surprisingly, this compound exhibits potent antibacterial activity against Streptococcus pneumoniae. Its effectiveness is comparable to rifampin and significantly stronger than vancomycin . This property could be explored further for developing novel antibacterial agents.

Selective Activity Against Cancer Cell Lines

In studies, most synthesized derivatives of this compound demonstrated proper selectivity against cancer cell lines . This finding suggests potential applications in cancer therapy, although further research is needed to understand the underlying mechanisms.

Medicine for Alzheimer’s Disease

Lastly, the compound has been proposed for use in preparing a medicine that resists Alzheimer’s disease . While this application requires more investigation, it highlights the compound’s relevance in neuroprotection.

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-31-20-10-8-17(16-21(20)32-2)14-15-25-24(30)13-12-23-27-26-22-11-9-19(28-29(22)23)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULPHGGAPIJEIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-({4-[(3-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzothiazol-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

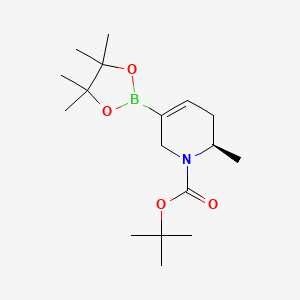

![3'-(4-fluorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2415309.png)

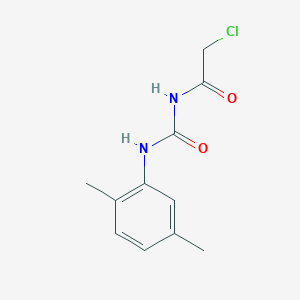

![7-Chloro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2415312.png)

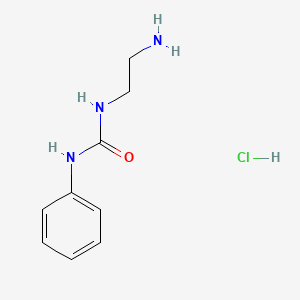

![1-{4-[(2-chlorobenzoyl)amino]phenyl}-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2415317.png)

![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)

![N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2415320.png)

amine](/img/structure/B2415325.png)

![(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2415329.png)